Cyclooctanone, 2-(phenylsulfinyl)-

Catalog No.
S15230113
CAS No.
55705-18-5
M.F
C14H18O2S
M. Wt
250.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclooctanone, 2-(phenylsulfinyl)-

CAS Number

55705-18-5

Product Name

Cyclooctanone, 2-(phenylsulfinyl)-

IUPAC Name

2-(benzenesulfinyl)cyclooctan-1-one

Molecular Formula

C14H18O2S

Molecular Weight

250.36 g/mol

InChI

InChI=1S/C14H18O2S/c15-13-10-6-1-2-7-11-14(13)17(16)12-8-4-3-5-9-12/h3-5,8-9,14H,1-2,6-7,10-11H2

InChI Key

UEGWFRUYDDNJPR-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(=O)C(CC1)S(=O)C2=CC=CC=C2

Cyclooctanone, 2-(phenylsulfinyl)- is a chemical compound with the molecular formula C14H18O2SC_{14}H_{18}O_2S and a molecular weight of approximately 250.36 g/mol. It is classified as a ketone due to the presence of a carbonyl group (C=O) within a cycloalkane structure, specifically cyclooctanone, which consists of an eight-membered carbon ring. The compound features a phenylsulfinyl substituent at the second position of the cyclooctanone, contributing to its unique chemical properties and potential applications in organic synthesis and medicinal chemistry .

Typical of ketones and sulfur-containing compounds. Notably, it can undergo:

  • Nucleophilic Addition Reactions: The electrophilic carbonyl carbon can react with nucleophiles, leading to the formation of alcohols or other functional groups.
  • Oxidation Reactions: Cyclooctanone derivatives can be oxidized to form carboxylic acids or sulfoxides, depending on the reaction conditions and reagents used.
  • Condensation Reactions: The compound may also engage in condensation reactions with other electrophiles, forming larger cyclic or acyclic structures .

The synthesis of Cyclooctanone, 2-(phenylsulfinyl)- can be approached through several methods:

  • Direct Sulfonation: Cyclooctanone can be treated with phenylsulfinic acid or its derivatives under appropriate conditions to introduce the sulfinyl group.
  • Functionalization of Cyclooctanone: Starting from cyclooctanone, various functionalization strategies involving nucleophilic substitution or oxidation can yield the desired sulfinyl compound.
  • Cascade Reactions: Recent advancements in synthetic methodologies highlight the use of cascade reactions involving cycloalkanes and sulfoxides to create complex structures efficiently .

Cyclooctanone, 2-(phenylsulfinyl)- has potential applications in:

  • Organic Synthesis: As a building block for creating more complex molecules in pharmaceutical and agrochemical research.
  • Material Science: It could be used in developing new materials due to its unique structural properties.
  • Biological Research: Potentially as a lead compound for drug discovery targeting specific biological pathways .

Interaction studies involving Cyclooctanone, 2-(phenylsulfinyl)- primarily focus on its reactivity with biological macromolecules or other small molecules. Investigations into its binding affinity with enzymes or receptors could reveal insights into its mechanism of action and therapeutic potential. Furthermore, studies on its interactions with nucleophiles could provide valuable information for synthetic applications .

Cyclooctanone, 2-(phenylsulfinyl)- shares structural similarities with several other compounds in terms of functional groups and cyclic structures. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
CyclohexanoneSix-membered ringCommonly used as a solvent; simpler structure.
CycloheptanoneSeven-membered ringLess stable than cyclooctanone; fewer applications.
PhenylsulfideAryl sulfideLacks the ketonic functionality present in cyclooctanone.
SulfinamideSulfur-containing amideExhibits different reactivity due to amide bond.

Cyclooctanone, 2-(phenylsulfinyl)- is unique due to its combination of a cyclic ketone structure with a sulfinyl group, which may impart distinct chemical reactivity and biological activity compared to these similar compounds .

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Exact Mass

250.10275099 g/mol

Monoisotopic Mass

250.10275099 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-11

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